![molecular formula C12H19NO B13656568 N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
N-[1-(furan-2-yl)ethyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-yl)ethyl]cyclohexanamine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a furan ring attached to an ethyl group, which is further connected to a cyclohexanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanamine typically involves the reaction of furan-2-carbaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Furan-2-carbaldehyde is reacted with an appropriate reducing agent to form the intermediate.
Step 2: The intermediate is then reacted with cyclohexylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[1-(furan-2-yl)ethyl]cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
科学的研究の応用
N-[1-(furan-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexanamine moiety may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- N-[1-(furan-2-yl)ethyl]cyclohexanamine
- N-[1-(furan-2-yl)ethyl]piperidine
- N-[1-(furan-2-yl)ethyl]morpholine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and cyclohexanamine moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
N-[1-(furan-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C12H19NO/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3 |
InChIキー |
GCMGJNKCIGGPTO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CO1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
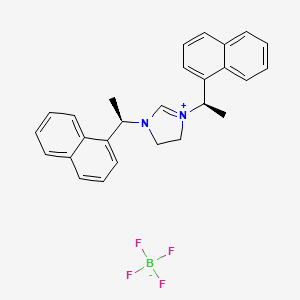

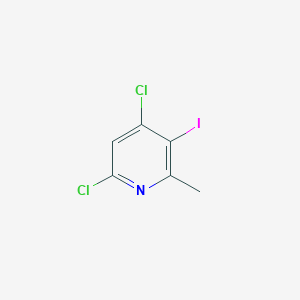
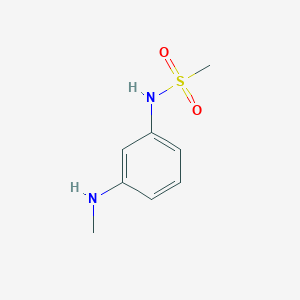
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
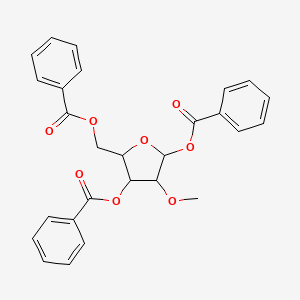

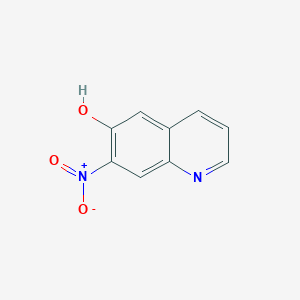
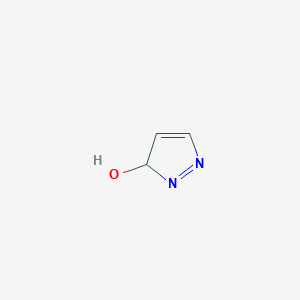
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)
![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
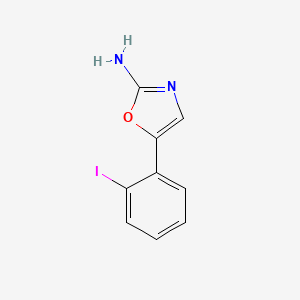
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
